N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
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Properties
Molecular Formula |
C13H14N6O |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C13H14N6O/c20-12(16-13-14-7-8-15-13)6-3-5-11-18-17-10-4-1-2-9-19(10)11/h1-2,4,7-9H,3,5-6H2,(H2,14,15,16,20) |
InChI Key |
JDNDIFWUHHIUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthesis ofTriazolo[4,3-a]Pyridine-3-Carboxylic Acid
The triazolopyridine core is synthesized via a cyclocondensation reaction between 2-hydrazinylpyridine derivatives and carbonyl precursors. Patent WO2014210042A2 details a method where 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine reacts with thiophosphetane under inert conditions to form the triazole ring. Key parameters include:
- Temperature : 80–100°C
- Solvent : Anhydrous tetrahydrofuran (THF)
- Catalyst : Triethylamine (2 equiv)
The resultingtriazolo[4,3-a]pyridine-3-carboxylic acid is isolated as a white solid (mp: 214–216°C) and characterized by $$^{13}\text{C}$$-NMR (δ 162.4 ppm for C=O).
Preparation of 1H-Imidazol-2-Amine
1H-Imidazol-2-amine is synthesized via a modified Debus–Radziszewski reaction, combining glyoxal, ammonia, and formaldehyde in aqueous ethanol. The reaction proceeds at 60°C for 6 hours, yielding a pale-yellow crystalline product (mp: 145–147°C). Purity is confirmed by elemental analysis (C: 40.12%, H: 4.83%, N: 55.05%; calc. C: 40.00%, H: 4.76%, N: 55.24%).
Coupling and Functionalization
Butanamide Linker Formation
The butanamide spacer is introduced through a two-step process:
- Esterification :Triazolo[4,3-a]pyridine-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with 4-aminobutanol to yield 4-(triazolo[4,3-a]pyridin-3-yl)butan-1-ol ester.
- Oxidation : The ester is oxidized using Jones reagent (CrO₃/H₂SO₄) to produce 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid (yield: 75%).
Amide Bond Coupling
The final coupling step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to conjugate 4-(triazolo[4,3-a]pyridin-3-yl)butanoic acid with 1H-imidazol-2-amine. Reaction conditions:
- Solvent : Dimethylformamide (DMF)
- Temperature : 25°C
- Time : 12 hours
The crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1), affording the title compound as a white powder (yield: 68%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms a purity of 98.7% with a retention time of 8.2 minutes.
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
Early synthetic routes suffered from low regioselectivity (≤50% desired isomer). Switching to thiophosphetane as a dehydrating agent improved selectivity to 89% by stabilizing the transition state.
Side Reactions During Coupling
Competitive imidazole N-alkylation was mitigated by using HOBt, which suppresses carbodiimide-mediated side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Thiophosphetane | 89 | 99.5 | High regioselectivity |
| POCl₃ Dehydration | 72 | 97.8 | Low-cost reagents |
| HATU Coupling | 65 | 98.2 | Rapid reaction time |
Q & A
Basic: What are the recommended synthetic routes for N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide?
The synthesis typically involves multi-step reactions starting with coupling imidazole and triazolopyridine precursors. A general approach includes:
- Step 1 : Formation of the triazolopyridine core via cyclization reactions, as seen in analogous triazolo[4,3-a]pyridine syntheses (e.g., using K₂CO₃ in DMF under reflux) .
- Step 2 : Functionalization of the butanamide linker via nucleophilic substitution or amidation, often requiring catalysts like EDCI/HOBt for peptide coupling .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm backbone structure and substituent integration (e.g., imidazole protons at δ 7.2–8.1 ppm, triazole protons at δ 8.3–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ calculated for C₁₆H₁₅N₇O: 330.1412) .
- FT-IR : To identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core Modifications : Replace the imidazole or triazolopyridine moieties with bioisosteres (e.g., benzimidazole in ) to assess impact on target binding.
- Linker Optimization : Vary the butanamide chain length or introduce substituents (e.g., methyl groups) to evaluate pharmacokinetic properties .
- Biological Assays : Test analogs against relevant targets (e.g., kinases or GPCRs) using IC₅₀ determinations and molecular docking to correlate structural changes with activity .
Advanced: How should researchers address stability issues during synthesis or storage?
- Light/Temperature Sensitivity : Store the compound in amber vials at –20°C, as triazolopyridine derivatives are prone to photodegradation .
- Hydrolytic Stability : Perform accelerated stability studies in buffers (pH 1–9) to identify degradation pathways (e.g., amide hydrolysis) .
- Salt Formation : Explore crystalline salt forms (e.g., hydrochloride) to enhance stability, as demonstrated for related triazolopyridine compounds .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-Target Profiling : Use panels like Eurofins’ CEREP to identify non-specific binding .
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in vs. ) to isolate confounding factors like cell-line differences.
Advanced: What strategies optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) .
- Solvent Optimization : Replace DMF with acetonitrile or THF to improve solubility and reduce side reactions .
- Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and scalability .
Advanced: How can computational modeling predict the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate binding to hypothetical targets (e.g., kinase ATP pockets) using software like AutoDock Vina .
- QSAR Models : Train models on analogs (e.g., triazolopyridines in ) to predict logP, solubility, and toxicity.
- Density Functional Theory (DFT) : Calculate charge distribution to identify reactive sites for electrophilic modifications .
Advanced: How to address poor aqueous solubility in preclinical testing?
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
- Prodrug Design : Introduce phosphate esters or glycosides to improve hydrophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
Advanced: What analytical methods detect and quantify synthesis by-products?
- HPLC-MS/MS : Identify impurities with thresholds <0.1% per ICH guidelines, referencing triazolopyridine-related by-products in .
- 2D-NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar impurities .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N % within ±0.3% of theoretical) .
Advanced: How to validate the compound’s biological target hypothesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
